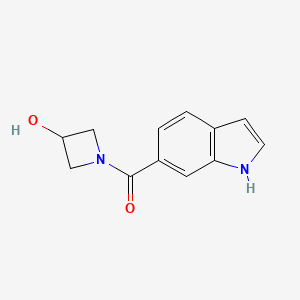
1-(1H-indole-6-carbonyl)azetidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-indole-6-carbonyl)azetidin-3-ol is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1H-indole-6-carbonyl)azetidin-3-ol, and how can reaction yields be improved?
- Methodological Answer : A two-step approach is recommended:
Indole Activation : Use a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize the indole scaffold, as demonstrated in the synthesis of similar triazole-linked indole derivatives . PEG-400:DMF (2:1) under nitrogen atmosphere at room temperature for 12 hours minimizes side reactions.
Azetidine Coupling : Employ carbodiimide-based coupling (e.g., EDC/HOBt) to attach the azetidin-3-ol moiety. Purify via recrystallization in hot ethyl acetate (yield ~30%), with TLC (EtOAc:hexanes = 70:30, Rf ≈ 0.49) to monitor progress .
- Yield Optimization : Increase equivalents of 4-ethynylanisole (1.2–1.5 eq) and use inert conditions to reduce oxidation byproducts.
Q. How can the structure of this compound be confirmed post-synthesis?
- Analytical Workflow :
- 1H/13C NMR : Key peaks include δ 8.62 (indole NH), 7.71–6.60 (aromatic protons), and 4.59 ppm (azetidine CH2) .
- HRMS : Confirm molecular ion [M+H]+ at m/z 335.1512 (FAB-HRMS) with <2 ppm error .
- XRD/PXRD : For crystalline derivatives, compare with azetidin-3-ol HCl structures (e.g., C3H8ClNO, P21/c space group) to validate stereochemistry .
Q. What are the solubility and stability challenges for this compound in biological assays?
- Solubility : Use DMSO (≤10% v/v) or PEG-400 for aqueous buffers. Avoid prolonged storage in polar aprotic solvents (DMF, DMSO) to prevent decomposition.
- Stability : Store at 2–8°C under argon, as azetidine rings are prone to hydrolysis under acidic/oxidizing conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- SAR Strategy :
Core Modifications : Replace the indole-6-carbonyl group with 6-iodo or 6-methoxy derivatives to assess electronic effects on target binding .
Azetidine Substitutions : Introduce fluorinated or spirocyclic azetidine analogs (e.g., 3-(6-fluoropyridin-3-yl)azetidin-3-ol) to enhance metabolic stability .
Assays : Use gp41 NHR coiled-coil binding assays (IC50 < 1 μM) or cytotoxicity profiling in TZM-bl cells to prioritize candidates .
Q. How should contradictory data on biological activity (e.g., IC50 variability) be resolved?
- Contradiction Analysis Framework :
Assay Validation : Confirm reproducibility across orthogonal assays (e.g., SPR vs. cell-based fusion inhibition) .
Batch Analysis : Check purity (HPLC ≥95%) and residual solvent levels (e.g., DMF) that may interfere with readouts .
Computational Modeling : Perform molecular docking (AutoDock Vina) to identify binding pose inconsistencies in the gp41 hydrophobic pocket .
Q. What computational methods are effective for predicting off-target interactions?
- In Silico Workflow :
Pharmacophore Screening : Use Schrödinger Phase to map indole/azetidine motifs against kinase or cytochrome P450 databases.
MD Simulations : Run 100-ns simulations (AMBER) to assess stability of predicted protein-ligand complexes .
ADMET Prediction : SwissADME or pkCSM to prioritize analogs with favorable logP (1.5–3.5) and low hERG liability .
Q. How can open data practices be reconciled with proprietary constraints in collaborative studies?
- Ethical Guidelines :
- Data Sharing : Deposit synthetic protocols and NMR spectra in public repositories (e.g., Zenodo) under CC-BY licenses, excluding proprietary structural data .
- Collaboration Agreements : Define IP boundaries using Material Transfer Agreements (MTAs) for shared compounds like fluorobenzo-thiazolyl derivatives .
Q. Methodological Tables
Table 1 : Key Synthetic Intermediates for Azetidine-Indole Hybrids
| Intermediate | Synthetic Route | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 3-(2-Azidoethyl)-1H-indol-5-ol | CuAAC with 4-ethynylanisole | 30% | 95% | |
| Azetidin-3-ol HCl | Hydrolysis of azetidine esters | 65% | 98% |
Table 2 : Bioactivity Data for Structural Analogs
| Compound | Assay Type | IC50/EC50 | Target | Reference |
|---|---|---|---|---|
| 6-Iodo-1H-indole-3-carbaldehyde | Anticancer (HeLa) | 12 μM | Tubulin | |
| 3-Fluorobenzyl-indole-carbonitrile | HIV-1 fusion inhibition | 0.8 μM | gp41 NHR |
属性
CAS 编号 |
1338965-30-2 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
(3-hydroxyazetidin-1-yl)-(1H-indol-6-yl)methanone |
InChI |
InChI=1S/C12H12N2O2/c15-10-6-14(7-10)12(16)9-2-1-8-3-4-13-11(8)5-9/h1-5,10,13,15H,6-7H2 |
InChI 键 |
OUQTYTNEIFJCTC-UHFFFAOYSA-N |
SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)C=CN3)O |
规范 SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)C=CN3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















